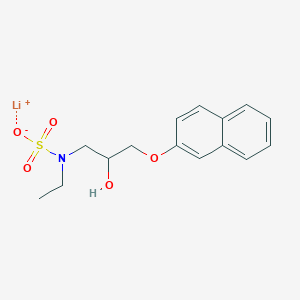![molecular formula C15H10Cl2N2O2 B12634198 1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- CAS No. 920019-59-6](/img/structure/B12634198.png)
1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a carboxylic acid group at the 3-position of the indazole ring and a 2,3-dichlorophenylmethyl group attached to the nitrogen at the 1-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- can be achieved through various synthetic routes. One common method involves the reaction of ortho-aminobenzonitriles with hydrazine derivatives under acidic conditions to form the indazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions. The 2,3-dichlorophenylmethyl group is typically introduced via alkylation reactions using appropriate alkyl halides .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as diazotization, cyclization, and alkylation, followed by purification techniques like recrystallization and chromatography .
化学反応の分析
Types of Reactions
1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring or the phenyl ring .
科学的研究の応用
1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes
作用機序
The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
類似化合物との比較
Similar Compounds
1H-Indazole-3-carboxylic acid, 1-[(2,4-dichlorophenyl)methyl]-: Similar structure but with a different position of chlorine atoms on the phenyl ring.
Methyl 1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylate: A methyl ester derivative of the compound.
1-Methyl-1H-indazole-3-carboxylic acid: A similar compound with a methyl group instead of the dichlorophenylmethyl group.
Uniqueness
The uniqueness of 1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2,3-dichlorophenylmethyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development .
特性
CAS番号 |
920019-59-6 |
|---|---|
分子式 |
C15H10Cl2N2O2 |
分子量 |
321.2 g/mol |
IUPAC名 |
1-[(2,3-dichlorophenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C15H10Cl2N2O2/c16-11-6-3-4-9(13(11)17)8-19-12-7-2-1-5-10(12)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) |
InChIキー |
YPZKIICCTBPAFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=C(C(=CC=C3)Cl)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12634117.png)
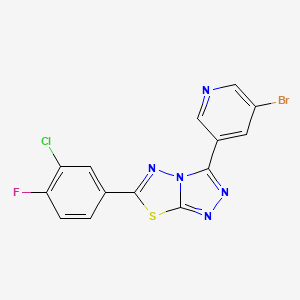
![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)
![{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol](/img/structure/B12634154.png)
![3-(3-bromo-4-methoxyphenyl)-5-(2,4-dimethylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634155.png)
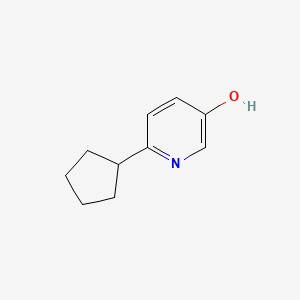
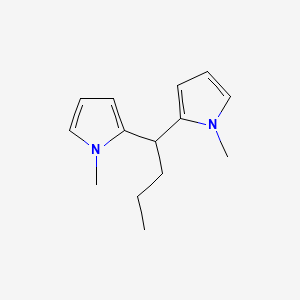
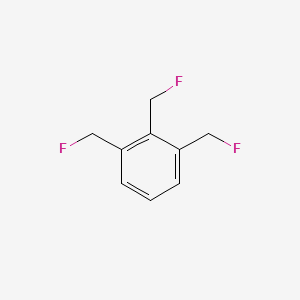
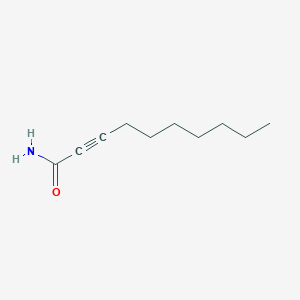
![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)
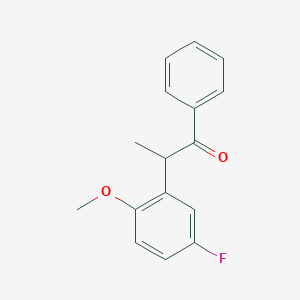
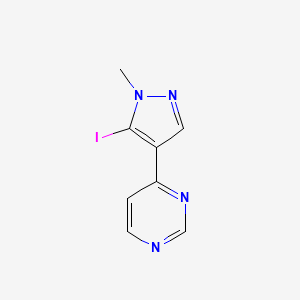
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)
